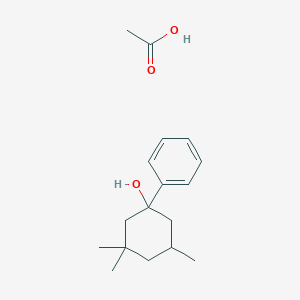
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C17H26O2. It is also known as Cyclohexanol, 3,3,5-trimethyl-1-phenyl-, acetate. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with phenyl and trimethyl groups, and an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of 3,3,5-trimethyl-1-phenylcyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The phenyl and trimethyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the phenyl and trimethyl substitutions.
Phenylcyclohexanol: Lacks the acetate group but contains the phenyl substitution.
Trimethylcyclohexanol: Contains the trimethyl groups but lacks the phenyl and acetate groups.
Uniqueness
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethyl groups enhances its hydrophobicity, while the acetate group provides reactivity for further chemical modifications.
Properties
CAS No. |
823813-34-9 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-9-14(2,3)11-15(16,10-12)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,16H,9-11H2,1-3H3;1H3,(H,3,4) |
InChI Key |
HPXRMBNSWLTMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=CC=C2)O)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
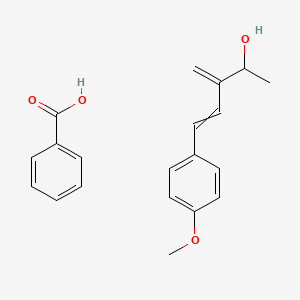
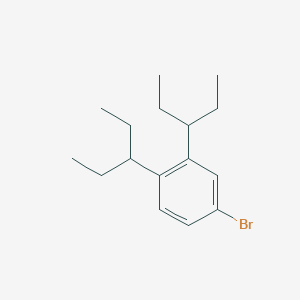
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
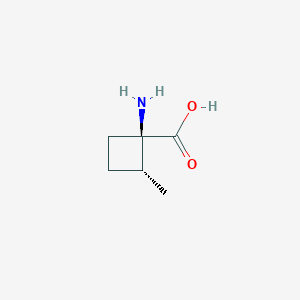
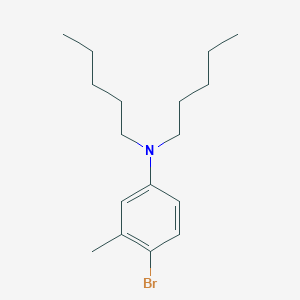
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
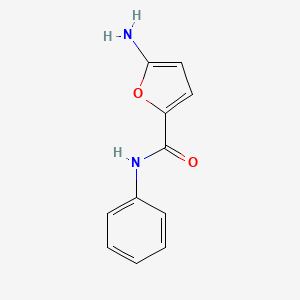
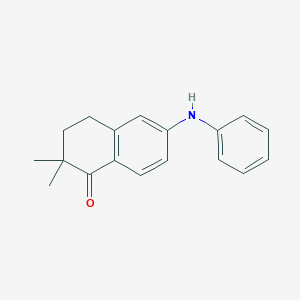

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
